molecular formula C25H22N6O B10912983 1-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10912983
M. Wt: 422.5 g/mol
InChI Key: ZJNCCOJZBSGZHK-UHFFFAOYSA-N
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Description

1-METHYL-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-METHYL-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves several steps, typically starting with the preparation of the pyrazole and pyridine rings. The synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the pyridine ring: This can be synthesized via a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling of the pyrazole and pyridine rings: This step often involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond between the two rings.

    Introduction of the methylbenzyl group: This can be done through a Friedel-Crafts alkylation reaction using methylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-METHYL-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, using reagents such as halogens or nitro groups under acidic conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing or reducing agents.

Scientific Research Applications

1-METHYL-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-METHYL-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the modulation of various biological processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-METHYL-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-Methyl-N-(4-methylbenzyl)amine: This compound shares the methylbenzyl group but lacks the pyrazole and pyridine rings.

    4-Methylbenzyl alcohol: This compound contains the methylbenzyl group but lacks the complex heterocyclic structure.

    Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.

The uniqueness of 1-METHYL-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its combination of multiple aromatic rings and functional groups, which contribute to its diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C25H22N6O

Molecular Weight

422.5 g/mol

IUPAC Name

1-methyl-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H22N6O/c1-17-8-10-18(11-9-17)16-31-13-12-23(29-31)28-25(32)20-14-22(19-6-4-3-5-7-19)27-24-21(20)15-26-30(24)2/h3-15H,16H2,1-2H3,(H,28,29,32)

InChI Key

ZJNCCOJZBSGZHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=CC(=NC4=C3C=NN4C)C5=CC=CC=C5

Origin of Product

United States

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